N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-5-4-6-17(11-14)30-3)25-26(22(20)28)12-18(27)24-15-7-9-16(29-2)10-8-15/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIOTKRNGANVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The compound can be synthesized through a series of reactions involving thiazole and pyridazine derivatives. The general synthetic pathway includes:
- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole moiety through the reaction of appropriate thioketones and amines.
- Pyridazine Formation : Subsequent reactions lead to the formation of the pyridazine structure, which is crucial for the biological activity of the compound.
- Acetamide Coupling : Finally, acetamide is introduced to complete the synthesis of the target compound.
The characterization of this compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with thiazole and pyridazine structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of reactive oxygen species (ROS) plays a critical role in mediating this activity by damaging bacterial DNA and proteins .
- Anticancer Properties : Research has suggested that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth .
Case Studies
- Antibacterial Activity : In a study examining derivatives containing thiazole rings, it was found that these compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/ml. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
- Anticancer Potential : Another research effort focused on evaluating the cytotoxic effects of related thiazole-pyridazine compounds against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, suggesting potential for development as anticancer agents .
Data Table
| Biological Activity | Test Organism/Cell Line | Concentration (mg/ml) | Effect Observed |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Inhibition Zone |
| Antibacterial | Escherichia coli | 10 | Inhibition Zone |
| Anticancer | HeLa Cells | Varies | Reduced Viability |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
- Core Scaffold Differences: The thiazolo-pyridazinone core (target compound) is less common than quinazolinones or triazoles but offers unique electronic properties due to sulfur and nitrogen atoms. Quinazolinones (e.g., 11n) are widely studied for anticancer applications, while triazoles () may exhibit varied bioactivity due to sulfur-containing side chains .
- Substituent Effects: Methoxy Groups: The 3- and 4-methoxyphenyl groups in the target compound may enhance solubility compared to chlorophenyl () or thienyl substituents. Styryl vs.
Physicochemical and Spectroscopic Data
- Melting Points: Quinazolinone derivatives (11n, 11m) exhibit higher melting points (274–317°C) than triazoles, likely due to increased rigidity .
- Spectroscopy : All compounds in and were confirmed via ¹H/¹³C NMR and MS, indicating the target compound would require similar validation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- The synthesis involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazin core, followed by functionalization with methoxyphenyl and acetamide groups. Key steps include cyclization using phosphorus pentasulfide and coupling reactions with acyl chlorides or activated esters .
- Example workflow:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | P₂S₅, DMF, 80°C | Thiazole ring formation |
| 2 | Acetamide coupling | EDCl/HOBt, DCM, RT | Introduce N-(4-methoxyphenyl)acetamide |
| 3 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Attach 3-methoxyphenyl group |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign methoxy (-OCH₃), methyl, and aromatic proton signals to validate substituent positions .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 506.1572) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What preliminary biological assays are recommended for screening its activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) due to structural similarity to known thiazolo-pyridazin inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction optimization address low yields in the final coupling step?
- Parameter tuning : Vary solvents (e.g., DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures (60–100°C) to improve cross-coupling efficiency .
- Byproduct analysis : Use HPLC-MS to identify undesired adducts (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell density) to minimize variability .
- Target specificity profiling : Use kinome-wide profiling or CRISPR screens to identify off-target effects .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Map interactions with ATP-binding pockets (e.g., CDK2 PDB: 1HCL) to prioritize substituent modifications .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of methoxy groups with IC50 values .
Q. How to investigate its metabolic stability in preclinical models?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .
Methodological Challenges & Solutions
Q. What strategies mitigate solubility issues in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups at the acetamide moiety for improved bioavailability .
Q. How to validate target engagement in cellular environments?
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under heat stress .
- Fluorescence polarization : Label the compound with BODIPY and measure binding to recombinant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
